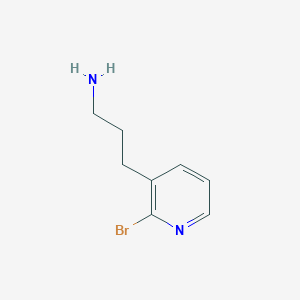

3-(2-Bromopyridin-3-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11BrN2 |

|---|---|

Molecular Weight |

215.09 g/mol |

IUPAC Name |

3-(2-bromopyridin-3-yl)propan-1-amine |

InChI |

InChI=1S/C8H11BrN2/c9-8-7(3-1-5-10)4-2-6-11-8/h2,4,6H,1,3,5,10H2 |

InChI Key |

NBBALYMPEOMYBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCCN |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Synthetic Planning for 3 2 Bromopyridin 3 Yl Propan 1 Amine

Disconnection Approaches for the Pyridine-Propane Linkage

The primary disconnection in the retrosynthesis of 3-(2-bromopyridin-3-yl)propan-1-amine involves the bond between the pyridine (B92270) C3 carbon and the propyl side chain. Two main strategies can be envisioned for this disconnection: a carbon-carbon bond formation approach and a carbon-heteroatom bond formation followed by rearrangement.

A logical C-C bond disconnection leads to a 2-bromopyridine (B144113) synthon with an electrophilic or nucleophilic center at the C3 position, and a corresponding three-carbon chain with the complementary reactivity. A particularly effective strategy is the Sonogashira coupling reaction. scirp.orgscirp.org This involves the disconnection of the C3-Cα bond of the side chain, leading back to a 2-bromo-3-iodopyridine (B1280457) (or another suitable coupling partner) and a terminal alkyne containing a protected amine functionality. Subsequent reduction of the alkyne to an alkane would furnish the desired propyl linkage.

Another C-C bond forming strategy could involve the catalytic C-H activation and alkylation of a 2-bromopyridine at the C3 position. rsc.orgresearchgate.net This approach is attractive for its atom economy but can present challenges in controlling regioselectivity and finding a suitable three-carbon electrophile that is compatible with the reaction conditions and contains a masked or pre-installed amine group.

A less direct approach could involve the addition of a Grignard reagent to a nitrile. For instance, a disconnection could lead to 2-bromo-3-cyanopyridine and an ethyl Grignard reagent. The initial product of this reaction would be a ketone after hydrolysis, which would then require further steps, such as reductive amination, to form the final propan-1-amine. masterorganicchemistry.com

| Disconnection Strategy | Precursors | Key Reaction | Advantages | Challenges |

| Sonogashira Coupling | 2-Bromo-3-halopyridine and a terminal alkyne with a protected amine. | Palladium-catalyzed cross-coupling | Mild conditions, well-established methodology. scirp.orgscirp.org | Requires a pre-functionalized pyridine at C3. |

| C-H Alkylation | 2-Bromopyridine and a 3-carbon electrophile. | Transition-metal catalyzed C-H activation | Atom economical. rsc.orgresearchgate.net | Regioselectivity control, availability of suitable electrophile. |

| Grignard Reaction on Nitrile | 2-Bromo-3-cyanopyridine and an ethyl Grignard reagent. | Nucleophilic addition | Utilizes readily available starting materials. | Requires multiple subsequent steps to form the amine. masterorganicchemistry.com |

Strategies for Introducing the Bromine Substituent on the Pyridine Ring

One common method for the synthesis of 2-bromopyridine is through the diazotization of 2-aminopyridine, followed by a Sandmeyer-type reaction with a bromide source. prepchem.commdpi.com This method is generally efficient and provides good regioselectivity for the 2-position. If the C3-substituent is already in place, its electronic and steric properties must be considered to ensure the viability of the diazotization and subsequent reaction.

Direct bromination of the pyridine ring is another possibility. Pyridine itself is deactivated towards electrophilic aromatic substitution, often requiring harsh conditions. google.compatsnap.com The presence of an activating group can facilitate this reaction. However, directing the bromination specifically to the C2 position in the presence of a C3-substituent can be challenging and may lead to a mixture of isomers. The regioselectivity will be governed by the electronic nature of the C3-substituent.

| Bromination Method | Starting Material | Reagents | Key Considerations |

| Diazotization of Aminopyridine | 2-Aminopyridine derivative | NaNO₂, HBr | High regioselectivity for the C2 position. prepchem.commdpi.com The stability of the C3-substituent under acidic conditions is crucial. |

| Direct Electrophilic Bromination | Pyridine derivative | Br₂, Lewis acid or harsh conditions | The electronic nature of the C3-substituent will direct the position of bromination. google.compatsnap.com |

Methodologies for Amine Group Formation

The formation of the primary amine on the propyl side chain is the final key transformation. The choice of method will depend on the functional group present in the synthetic intermediate.

If the synthesis proceeds through a nitrile intermediate (e.g., from a Sonogashira coupling with propargyl cyanide or a Grignard reaction on 2-bromo-3-cyanopyridine), the most straightforward method for amine formation is the reduction of the nitrile group. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Alternatively, if the side chain is introduced with a terminal halide or a leaving group, the amine can be formed via nucleophilic substitution with an azide (B81097) salt, followed by reduction of the resulting azide to a primary amine. This two-step process, known as the Gabriel synthesis or a variation thereof, is a reliable method for preparing primary amines. youtube.com

Reductive amination of an aldehyde is another versatile method. If the synthetic route leads to an intermediate with a propanal group at the C3 position of the 2-bromopyridine, this aldehyde can be reacted with ammonia (B1221849) or a protected amine in the presence of a reducing agent to form the desired propan-1-amine.

| Amination Method | Precursor Functional Group | Reagents | Advantages |

| Reduction of Nitrile | Nitrile (-CN) | LiAlH₄ or H₂/Catalyst | Direct conversion to the primary amine. |

| Azide Reduction | Alkyl halide (-X) | 1. NaN₃ 2. LiAlH₄ or H₂/Catalyst | Avoids over-alkylation, clean conversion. youtube.com |

| Reductive Amination | Aldehyde (-CHO) | NH₃, NaBH₃CN or H₂/Catalyst | Forms the C-N bond and the amine in one pot. |

Chemo- and Regioselectivity Considerations in Synthesis

The successful synthesis of this compound hinges on careful control of chemo- and regioselectivity at various stages.

Regioselectivity in Pyridine Functionalization: The order of introducing the bromine atom and the propylamino side chain is a critical strategic decision.

Bromination first: Introducing the bromine at the C2 position of a pyridine precursor allows for subsequent functionalization at C3. However, the bromo group is deactivating, which might make subsequent C-H activation or other C-C bond-forming reactions at C3 more challenging.

Side-chain introduction first: Introducing the C3-side chain first could influence the regioselectivity of the subsequent bromination. An electron-donating side chain might activate the ring, but could also lead to bromination at other positions (e.g., C5).

Chemoselectivity during Functional Group Transformations:

When performing reactions on the side chain, the reactivity of the 2-bromopyridine moiety must be considered. For example, during the reduction of a nitrile or an azide on the side chain with strong reducing agents, the bromo-substituent on the pyridine ring should be stable.

In cross-coupling reactions, such as the Sonogashira coupling, the choice of catalyst and ligands is crucial to ensure selective reaction at the desired position and to avoid side reactions, such as homo-coupling of the alkyne. scirp.orgscirp.org

If a Grignard reaction is employed, the presence of other electrophilic sites in the molecule must be considered. The nitrile group is generally reactive towards Grignard reagents, but the reaction conditions must be carefully controlled to prevent reaction at the pyridine ring itself. masterorganicchemistry.com

A plausible synthetic strategy would involve the initial synthesis of 2-bromo-3-iodopyridine. This intermediate can then undergo a selective Sonogashira coupling with a protected aminopropyne derivative. Subsequent hydrogenation of the triple bond and deprotection of the amine would yield the target molecule. This approach offers good control over the regiochemistry of both the bromine and the side chain.

Detailed Synthetic Methodologies for 3 2 Bromopyridin 3 Yl Propan 1 Amine

Synthesis of the 2-Bromopyridin-3-yl Core Structure

The formation of the 2-bromopyridin-3-yl nucleus is a critical initial phase. This typically involves the introduction of a bromine atom at the 2-position of the pyridine (B92270) ring, followed by the installation of a functional group at the 3-position that will serve as an anchor for the propane-1-amine side chain.

Halogenation Procedures for Pyridine Derivatives

Direct halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Such reactions often require harsh conditions, including high temperatures and strong Lewis acids, and can lead to mixtures of regioisomers. wikipedia.orgresearchgate.net

A more controlled and widely used method for the synthesis of 2-bromopyridine (B144113) is the Sandmeyer-type reaction, starting from the readily available 2-aminopyridine. nih.gov This process involves the diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by decomposition of the resulting diazonium salt to yield 2-bromopyridine. This method is generally efficient and provides the desired product with high regioselectivity.

| Starting Material | Reagents | Key Conditions | Product | Ref. |

| 2-Aminopyridine | 1. HBr, Br₂ 2. NaNO₂ | Low temperature (e.g., 0°C or lower) | 2-Bromopyridine | nih.gov |

| Pyridine | Br₂, H₂SO₄ | High temperature (e.g., 130-140°C) | 3-Bromopyridine | google.com |

| 2-Aminopyridine | Organic solvent, Br₂, Acetic Acid | 0°C to 57°C | 2-Amino-3-bromopyridine | patsnap.com |

Functionalization at the 3-Position of 2-Bromopyridine Precursors

With 2-bromopyridine as the substrate, the next step is to introduce a functional group at the C-3 position. This sets the stage for building the side chain. Directed ortho-metalation is a powerful strategy where the bromine atom at C-2 can direct a strong base (like lithium diisopropylamide, LDA) to deprotonate the C-3 position. The resulting lithiated species can then be trapped with an appropriate electrophile.

Alternatively, palladium-catalyzed cross-coupling reactions are highly effective. If a second halogen (e.g., iodine) is present at the 3-position (i.e., 2-bromo-3-iodopyridine), selective cross-coupling reactions can be performed. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective reaction at the 3-position. wikipedia.org For instance, a Suzuki or Negishi coupling can be employed to introduce a carbon-based functional group that will be elaborated into the side chain. nih.gov

Construction of the Propane-1-amine Side Chain

The three-carbon aminoalkyl chain can be constructed and attached to the C-3 position of the 2-bromopyridine core through various carbon-carbon bond-forming reactions, followed by the introduction of the terminal amine group.

Alkylation and Carbon Chain Extension Methods

Several modern cross-coupling reactions are suitable for installing the three-carbon chain.

Sonogashira Coupling: A 2-bromo-3-halopyridine can be coupled with a terminal alkyne like propyne (B1212725) or a protected equivalent such as 2-methyl-3-butyn-2-ol. wikipedia.orgorganic-chemistry.orgscirp.orgnih.gov The resulting 3-alkynyl-2-bromopyridine contains the required three-carbon skeleton. The triple bond can then be fully reduced to a propyl chain.

Heck Reaction: The Heck reaction provides a method to couple 2-bromo-3-halopyridine with an alkene. organic-chemistry.org Using allyl alcohol as the coupling partner can introduce a 3-hydroxyprop-1-enyl or, via isomerization, a 3-oxopropyl group at the 3-position. nih.govresearchgate.netorganic-chemistry.org

Suzuki Coupling: This reaction involves coupling a 2-bromo-3-halopyridine with a suitable organoboron reagent, such as 3-(dihydroxyboryl)propan-1-ol or its protected derivatives. researchgate.netaudreyli.commdpi.com This directly installs a functionalized three-carbon chain.

Grignard and Organolithium Reactions: If 2-bromo-3-lithiopyridine can be generated, its reaction with ethylene (B1197577) oxide will yield a 2-hydroxyethyl group at the 3-position. libretexts.orgdoubtnut.comvedantu.com This two-carbon unit would then require a further one-carbon extension (e.g., conversion to a halide, followed by cyanide displacement and reduction) to achieve the desired propyl chain.

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Resulting Intermediate | Ref. |

| Sonogashira | 2-Bromo-3-iodopyridine (B1280457) + Propyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Bromo-3-(prop-1-yn-1-yl)pyridine | wikipedia.orgorganic-chemistry.org |

| Heck | 2-Bromo-3-iodopyridine + Allyl alcohol | Pd catalyst, Base | 3-(2-Bromopyridin-3-yl)propanal | nih.govorganic-chemistry.org |

| Suzuki | 2-Bromo-3-iodopyridine + (3-Hydroxypropyl)boronic acid | Pd catalyst, Base | 3-(2-Bromopyridin-3-yl)propan-1-ol | audreyli.commdpi.com |

| Grignard | 3-Grignard-2-bromopyridine + Ethylene oxide | N/A | 2-(2-Bromopyridin-3-yl)ethanol | libretexts.orgresearchgate.net |

Introduction of Nitrogen Functionality (e.g., Reductive Amination, Nitrile Reduction)

Once the three-carbon chain is in place with a suitable functional group at the terminus, the primary amine can be introduced.

Nitrile Reduction: If the side chain is introduced as a cyanomethyl group, which is then extended, or as a 3-cyanopropyl group, the nitrile can be reduced to a primary amine. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination: This is a highly versatile method if the side chain terminates in an aldehyde or ketone (e.g., 3-(2-bromopyridin-3-yl)propanal). The carbonyl compound is first condensed with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial aldehyde or ketone significantly.

Convergence Strategies and Coupling Reactions

A common convergent strategy involves preparing a di-halogenated pyridine, such as 2-bromo-3-iodopyridine. The differential reactivity of the carbon-halogen bonds allows for a selective cross-coupling reaction at the more reactive C-3 position. For example, a Sonogashira coupling with a suitable propyne derivative can be performed selectively at the C-I bond, leaving the C-Br bond at the 2-position intact for potential future modifications.

Illustrative Convergent Pathway:

Core Synthesis: Prepare 2-bromo-3-iodopyridine.

Coupling (Chain Installation): Perform a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation to yield 2-bromo-3-ethynylpyridine. This can then be extended, or a three-carbon alkyne can be used directly.

Chain Modification: The alkyne from the previous step is catalytically hydrogenated to form the propyl chain, yielding 2-bromo-3-propylpyridine.

Functionalization and Amination: A terminal functional group on the propyl chain (e.g., a halide or hydroxyl group) is converted to the amine. For instance, a terminal alcohol can be converted to a tosylate, followed by displacement with azide (B81097) (N₃⁻) and subsequent reduction to the amine. Alternatively, oxidation of the alcohol to an aldehyde allows for reductive amination.

This strategic use of palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck is central to efficiently converging on the target molecule, allowing for the modular assembly of the 2-bromopyridin-3-yl core and the propane-1-amine side chain. wikipedia.orgresearchgate.netorganic-chemistry.org

Cross-Coupling Methodologies for C-C Bond Formation (e.g., Suzuki Coupling on related systems)

Palladium-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon bonds in the synthesis of a wide array of organic compounds. nih.govscirp.org The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for creating biaryl compounds and attaching alkyl or vinyl groups to aromatic rings by reacting an organohalide with an organoboron species. wikipedia.orgyonedalabs.com This reaction is highly relevant for synthesizing precursors to the target compound by forming a C-C bond at the 3-position of the pyridine ring.

The general mechanism of the Suzuki reaction involves a catalytic cycle with a palladium complex. yonedalabs.com The cycle typically includes three key steps:

Oxidative Addition : The palladium(0) catalyst inserts itself into the carbon-halogen bond (e.g., C-Br) of the 2-bromopyridine derivative. yonedalabs.com

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.orgyonedalabs.com

Reductive Elimination : The two organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.com

Studies on related systems, such as the coupling of 2-halogenated pyridines with various arylboronic acids, demonstrate the feasibility and conditions for such transformations. researchgate.net For instance, a fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives using a ligand-free, Pd(OAc)₂-catalyzed Suzuki reaction in aqueous isopropanol, which is promoted by oxygen. researchgate.net The scope of the Suzuki reaction has been extended to include not just aryl and vinyl halides but also alkyl bromides, showcasing its broad applicability. wikipedia.orgorganic-chemistry.org

| Reactants | Catalyst System | Base | Solvent | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine + Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/Water | Moderate to Good | nih.gov |

| 2-halogenated pyridines + Arylboronic acids | Pd(OAc)₂ (ligand-free) | Not specified | Aqueous Isopropanol | Good to Excellent | researchgate.net |

| 2,6-dichloropyridine + Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94% | nih.gov |

| 3-bromopyridine + Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Moderate to Excellent | researchgate.net |

Amidation and Related Linkage Strategies

While the target compound is a primary amine, amidation reactions are a crucial strategy for forming the carbon-nitrogen bond, often serving as a key step in a multi-step synthesis. An amide can be formed and subsequently reduced to the corresponding amine. Amide coupling reactions are used to synthesize bispyridine-based ligands by coupling isonicotinic acid derivatives with diaminoalkanes. nih.gov These reactions typically employ a coupling agent, such as 1-propylphosphonic anhydride, in an anhydrous solvent like DMF or DMSO with a weak base. nih.gov

Alternative metal-free amidation methods have also been developed. One such approach involves using the sulfur trioxide pyridine complex (SO₃·py), a commercially available and easy-to-handle reagent, to facilitate the reaction between carboxylic acids and formamide (B127407) derivatives, yielding the corresponding amides in good to high yields. oup.comoup.com

Furthermore, direct C-N bond-forming reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of aryl amines from aryl halides. acs.orgnih.gov This palladium-catalyzed cross-coupling has become a general and widely applied method in medicinal chemistry and materials science for preparing aromatic amines from aryl halides or pseudohalides. acs.orgnih.gov The synthesis of complex heteroarylamines, which are precursors to potent therapeutic candidates, has been achieved by coupling bromopyridines with amine sources like LHMDS. acs.orgnih.gov

| Reaction Type | Reagents | Conditions | Product | Reference |

| Amide Coupling | Isonicotinic acid + Diaminoalkane | 1-Propylphosphonic anhydride, Triethylamine (B128534), Anhydrous DMF/DMSO | Bispyridine Ligand | nih.gov |

| Metal-Free Amidation | Carboxylic acid + Formamide derivative | SO₃·pyridine | Amide | oup.comoup.com |

| Azide Coupling | Propanehydrazide + Amine | Sodium nitrite, -5 °C | N-alkyl-propanamide | nih.gov |

| C-N Cross-Coupling | 2-bromopyridine + LHMDS | Pd₂(dba)₃ / Ligand | Heteroarylamine | acs.org |

Optimization of Reaction Conditions and Catalyst Systems

The success of synthetic methodologies, particularly palladium-catalyzed cross-couplings, is highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and the catalyst system.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura reaction. While solvents like DMF, dioxane, and toluene (B28343) are commonly used, the reaction can also be performed in aqueous systems. wikipedia.orgresearchgate.net The use of aqueous media or biphasic organic-water systems can be advantageous for both economic and safety reasons and allows for the use of water-soluble reagents and catalysts. wikipedia.org For example, a mixture of 1,4-dioxane and water is frequently employed for the Suzuki cross-coupling of bromopyridine derivatives. nih.govnih.gov

Temperature is another critical parameter. Many cross-coupling reactions require elevated temperatures, often between 80 °C and 120 °C, to proceed efficiently. researchgate.netgoogle.com Microwave-assisted conditions have been shown to reduce reaction times significantly compared to conventional heating. researchgate.net However, some modern catalyst systems are effective at room temperature, particularly for the coupling of alkyl bromides. organic-chemistry.org The optimization of temperature is crucial to ensure complete reaction while minimizing the formation of byproducts from decomposition or side reactions.

Catalyst Selection and Loading

The selection of the palladium source and the associated ligands is paramount for a successful cross-coupling reaction. Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govresearchgate.netmdpi.com The versatility of palladium catalysts stems from the ability to fine-tune reactivity through the choice of ligands, which stabilize the metal center and influence its catalytic activity.

For challenging substrates, such as heteroaryl chlorides or sterically hindered reactants, specialized phosphine (B1218219) ligands like Buchwald's biarylphosphines (e.g., XPhos) or bulky alkylphosphines (e.g., Ad₂PⁿBu) are often required to achieve high yields. nih.govacs.org The catalyst loading is typically kept low (e.g., 1-5 mol%) to minimize costs and reduce metal contamination in the final product. nih.govmdpi.com The optimal catalyst system depends heavily on the specific substrates being coupled. For instance, empirical studies on the Suzuki-Miyaura reaction of halopyridines with alkyl boronic esters found that a Pd(OAc)₂ precatalyst with the ligand Ad₂PⁿBu was highly effective. nih.gov

| Reaction | Catalyst | Ligand | Solvent | Base | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | 1,4-Dioxane | K₃PO₄ | mdpi.com |

| Suzuki Coupling | Pd(OAc)₂ | Ad₂PⁿBu | Dioxane/H₂O | LiOᵗBu | nih.gov |

| Suzuki Coupling | Pd(OAc)₂ | None (Ligand-free) | Aqueous Isopropanol | Not specified | researchgate.net |

| C-N Amination | Pd₂(dba)₃ | Biarylphosphine Ligand | t-BuOH | Weak Base | acs.org |

Advanced Purification and Isolation Techniques for the Compound

Achieving high purity of the final compound is essential, necessitating the use of advanced purification and isolation techniques.

Chromatographic Separations

Chromatography is the cornerstone of purification for complex organic molecules like pyridine derivatives. nih.gov Various chromatographic methods are employed, each suited for different scales and purity requirements.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analysis and purification. helixchrom.com Methods have been developed using mixed-mode columns that allow for the separation of hydrophilic pyridine compounds, which can be challenging with standard reversed-phase columns. helixchrom.comhelixchrom.com These methods often use mobile phases like acetonitrile (B52724) and water with additives such as formic acid or ammonium (B1175870) formate, which are compatible with mass spectrometry detection. helixchrom.comhelixchrom.com

Counter-Current Chromatography (CCC) , specifically pH-zone-refining CCC, has been successfully used to separate novel pyridine derivatives from synthetic mixtures. nih.gov This technique partitions compounds between two immiscible liquid phases based on their differing pKa values, allowing for the isolation of products with purities exceeding 98%. nih.gov

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and for the qualitative separation of intermediates and products. nih.gov Specialized high-performance TLC plates with silica (B1680970) gel have been used with mobile phases like methanol (B129727), acetonitrile, and tetrabutylammonium (B224687) hydroxide (B78521) to separate pyridine nucleotide cycle intermediates. nih.gov

Gas Chromatography (GC) is also applicable for the separation of substituted pyridines, especially when coupled with capillary columns that provide high resolution and sensitivity. cncb.ac.cn

| Technique | Stationary Phase | Mobile Phase System | Application | Reference |

| HPLC | Amaze SC Mixed-Mode | ACN/Water/AmFm pH 3 gradient | Separation of Pyridine, Bromopyridine | helixchrom.com |

| pH-Zone-Refining CCC | Two-phase: MTBE-THF-Water (4:6:7) | Organic phase with triethylamine (retainer), Aqueous phase with HCl (eluter) | Separation of novel pyridine derivatives | nih.gov |

| HPTLC | Silica Gel | Methanol, Tetrabutylammonium hydroxide, Acetonitrile | Separation of pyridine nucleotide cycle intermediates | nih.gov |

| Capillary GC | Polar (CAM) and Non-polar (DB-5) columns | Not specified | Separation of complex mixtures of substituted pyridines | cncb.ac.cn |

Crystallization and Recrystallization Protocols

The purification of 3-(2-Bromopyridin-3-YL)propan-1-amine is a critical step to ensure the removal of impurities, which may include starting materials, byproducts, and any reagents carried over from the synthesis. Crystallization is a primary method for the purification of solid compounds, leveraging differences in solubility between the desired compound and contaminants in a given solvent system. Recrystallization, a subsequent purification step, further refines the compound's purity.

Crystallization of Crude this compound

For the initial purification of the crude solid, a single-solvent or a mixed-solvent system can be employed. The choice of solvent is paramount and is typically determined empirically by testing the solubility of the crude product in various solvents. An ideal solvent for crystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

Based on the purification of structurally similar compounds, such as other functionalized bromopyridines and aminopropyl-containing molecules, a mixed-solvent system is often effective. A common approach involves dissolving the crude material in a solvent in which it is readily soluble, followed by the gradual addition of an anti-solvent (a solvent in which the compound is poorly soluble) until turbidity is observed.

A plausible solvent system for this compound could involve an alcohol, such as ethanol (B145695) or isopropanol, as the primary solvent, and a non-polar solvent like n-hexane or diethyl ether as the anti-solvent.

General Protocol for Crystallization:

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (near the solvent's boiling point) to form a saturated solution.

The hot solution is filtered, if necessary, to remove any insoluble impurities.

The filtrate is then allowed to cool slowly to room temperature. The slow cooling process is crucial as it promotes the formation of well-defined crystals.

If crystallization does not initiate upon cooling, scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystal formation.

Once the solution has reached room temperature and crystal formation appears complete, the flask is typically placed in an ice bath to maximize the yield of the crystallized product.

The crystals are then collected by vacuum filtration and washed with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

The purified crystals are then dried under vacuum to remove any remaining solvent.

Recrystallization for High-Purity Product

For applications requiring a higher degree of purity, a recrystallization step is performed on the previously crystallized material. The principles are the same as for the initial crystallization, but the starting material is already substantially purer. This allows for the formation of more uniform and higher-purity crystals.

The selection of a solvent or solvent system for recrystallization may be the same as that used for the initial crystallization, or a different system may be chosen to target specific impurities. For aminopyridine derivatives, dichloromethane (B109758) has been used effectively for recrystallization. nih.gov A mixture of toluene and methanol has also been reported for the crystallization of a related acetamide (B32628) compound.

Detailed Recrystallization Protocol Parameters:

The following table outlines hypothetical parameters for the recrystallization of this compound based on protocols for analogous compounds. The exact conditions would need to be optimized for this specific compound.

| Parameter | Condition/Solvent System 1 | Condition/Solvent System 2 | Rationale/Notes |

|---|---|---|---|

| Solvent System | Isopropanol/n-Hexane | Dichloromethane | System 1 is a polar/non-polar mixture effective for many organic compounds. System 2 has been used for similar chloropyridine derivatives. nih.gov |

| Dissolution Temperature | ~80 °C | ~40 °C | Near the boiling point of the primary solvent to ensure complete dissolution. |

| Crystallization Temperature | Gradual cooling to room temperature (~20-25 °C), followed by cooling to 0-5 °C | Gradual cooling to room temperature (~20-25 °C), followed by cooling to 0-5 °C | Slow cooling is essential for the formation of large, pure crystals. Chilling maximizes the yield. |

| Inducement of Crystallization | Scratching the flask or seeding with a pure crystal | Scratching the flask or seeding with a pure crystal | These techniques overcome the energy barrier for nucleation. |

| Washing Solvent | Cold Isopropanol/n-Hexane mixture | Cold Dichloromethane | Washing with the cold recrystallization solvent minimizes the loss of the purified product. |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Bromopyridin-3-YL)propan-1-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for unambiguous structural confirmation.

Proton (¹H) NMR Techniques

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propyl amine side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Pyridine Ring Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) would be the most downfield, followed by the proton at position 4, and then the proton at position 5. Their splitting patterns would appear as doublets or doublets of doublets due to coupling with adjacent protons.

Propyl Chain Protons: Three signals are expected in the aliphatic region.

The methylene (B1212753) group attached to the pyridine ring (Cα-H₂) would likely appear as a triplet around δ 2.7-3.0 ppm.

The methylene group adjacent to the amine (Cγ-H₂) would also be a triplet, shifted slightly downfield by the nitrogen, likely in the δ 2.8-3.1 ppm range.

The central methylene group (Cβ-H₂) would appear as a multiplet (quintet or sextet) around δ 1.8-2.1 ppm, being coupled to the two adjacent CH₂ groups.

Amine Protons: The -NH₂ protons would typically appear as a broad singlet. Its chemical shift is variable and depends on concentration, solvent, and temperature.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.2-8.4 | dd |

| Pyridine H-4 | ~7.6-7.8 | dd |

| Pyridine H-5 | ~7.2-7.4 | dd |

| -CH₂- (alpha) | ~2.7-3.0 | t |

| -CH₂- (gamma) | ~2.8-3.1 | t |

| -CH₂- (beta) | ~1.8-2.1 | m |

| -NH₂ | Variable | br s |

dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR Techniques

The ¹³C NMR spectrum would provide information on the carbon skeleton. A standard broadband decoupled spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Pyridine Ring Carbons: Five signals are expected. The carbon bearing the bromine atom (C-2) would be significantly downfield. The other pyridine carbons would appear in the typical aromatic range of δ 120-155 ppm.

Propyl Chain Carbons: Three signals corresponding to the aliphatic carbons would be observed in the upfield region of the spectrum (typically δ 20-50 ppm).

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| Pyridine C-2 (C-Br) | ~142-145 |

| Pyridine C-6 | ~150-153 |

| Pyridine C-4 | ~138-141 |

| Pyridine C-3 | ~135-138 |

| Pyridine C-5 | ~123-126 |

| -CH₂- (alpha) | ~30-35 |

| -CH₂- (gamma) | ~40-45 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, ROESY)

To confirm the assignments made from 1D NMR, a suite of 2D experiments would be essential.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity within the propyl chain (-CH₂-CH₂-CH₂-) and the coupling relationships between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection between the propyl chain and the pyridine ring (e.g., a correlation between the Cα protons and the C-3 and C-4 carbons of the pyridine ring).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which helps in confirming the three-dimensional structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the molecular formula (C₈H₁₁BrN₂).

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion [M]⁺ would be measured. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: The fragmentation pattern would provide further structural information. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the propyl chain, and alpha-cleavage adjacent to the amine group, leading to characteristic fragment ions.

Table 4.2: Predicted Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂ |

| Exact Mass | ~214.0106 u (for C₈H₁₁⁷⁹BrN₂) |

| Isotopic Pattern | Presence of [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

N-H Stretching: The primary amine (-NH₂) group would show two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine would be visible around 1590-1650 cm⁻¹.

C=C and C=N Stretching: Vibrations from the pyridine ring would produce several sharp bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹.

Table 4.3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| N-H Bend (amine) | 1590-1650 |

| C=C, C=N Stretch (pyridine) | 1400-1600 |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This analysis would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group. To date, no published crystal structure for this compound is available in crystallographic databases.

Crystal Growth Techniques

The initial and often most crucial step for any crystallographic analysis is the cultivation of high-quality single crystals. wikipedia.org For an organic molecule like this compound, several standard techniques would be applicable, with the primary goal of allowing the molecules to slowly arrange themselves into a well-ordered crystal lattice. rochester.edu The success of these methods is highly dependent on factors such as the purity of the compound, choice of solvent, temperature, and the minimization of mechanical disturbances. rochester.edu

Commonly employed methods include:

Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. colorado.edu The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. colorado.edu The gradual increase in concentration encourages the formation of a few large crystals rather than many small ones. youtube.com For this specific compound, solvents such as ethanol (B145695), methanol (B129727), or acetonitrile (B52724) might be trialed, given their ability to dissolve polar organic molecules.

Slow Cooling: This method involves dissolving the compound in a solvent at an elevated temperature to achieve saturation, and then allowing the solution to cool down slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. ufl.edu The rate of cooling is a critical parameter that must be carefully controlled to promote the growth of single crystals.

Vapor Diffusion: This technique is particularly effective for growing crystals from very small amounts of material. ufl.edu A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container (a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble. youtube.comufl.edu The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. ufl.edu A common setup for a compound like this might involve dissolving it in a solvent like THF or chloroform (B151607) and using an anti-solvent such as hexane (B92381) or diethyl ether. ufl.edu

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. colorado.edu Crystals form slowly at the interface between the two liquids as the anti-solvent diffuses into the compound's solution. colorado.edu

The selection of an appropriate solvent is paramount. A solvent in which the compound is moderately soluble is often ideal. rochester.edu Given the presence of an amine group and a pyridine ring, solvents capable of forming hydrogen bonds could potentially influence the crystallization process. youtube.com

Crystallographic Data Collection and Refinement

Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional atomic structure can be determined using single-crystal X-ray diffraction. wikipedia.org

The process involves several key stages:

Crystal Mounting and Data Collection: The selected crystal is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam. creative-biostructure.comjove.com To minimize radiation damage, data collection is often performed at low temperatures (e.g., 100-173 K) using a cryogenic system. The crystal is rotated in the X-ray beam, and the resulting diffraction pattern, consisting of thousands of reflections, is recorded by a detector. creative-biostructure.comportlandpress.com

Data Processing: The raw diffraction images are processed computationally. This involves indexing the reflections to determine the unit cell parameters and the crystal's space group, and integrating the intensity of each reflection. portlandpress.com Corrections for factors such as Lorentz and polarization effects are also applied.

Structure Solution and Refinement: The processed data is then used to solve the crystal structure. The initial phase problem can be tackled using direct methods or Patterson methods, which provide a preliminary electron density map and an initial model of the molecular structure. This initial model is then refined, typically using a full-matrix least-squares method. oup.com The refinement process adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data (Fo) and the data calculated from the model (Fc). oup.com The quality of the final model is assessed by parameters such as the R-factor (R1) and the weighted R-factor (wR2).

For this compound, a representative set of crystallographic data that could be expected is presented in the table below. It is important to note that this is an illustrative example based on typical values for similar organic molecules, not experimental data.

| Parameter | Illustrative Value |

|---|---|

| Empirical formula | C₈H₁₁BrN₂ |

| Formula weight | 215.10 |

| Temperature | 173(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 11.8 Å, β = 105° |

| Volume | 980 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.45 Mg/m³ |

| Reflections collected | ~6000 |

| Independent reflections | ~1800 |

| Final R indices [I>2σ(I)] | R1 = ~0.04, wR2 = ~0.10 |

Analysis of Molecular Conformation and Intermolecular Interactions

The refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For this compound, the conformation would be characterized by the orientation of the flexible propan-1-amine side chain relative to the planar bromopyridine ring. The analysis would focus on the torsion angles around the C-C bonds of the propyl chain and the C-C bond connecting the chain to the ring.

A crucial aspect of crystallographic analysis is the study of intermolecular interactions, which dictate how molecules pack in the solid state. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen-bond donor, while the pyridine nitrogen atom is a hydrogen-bond acceptor. It is highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds, linking molecules into chains, dimers, or more complex networks. nih.govnih.gov

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, potentially forming C-Br···N or C-Br···Br interactions with neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, can play a significant role in directing the crystal packing.

Van der Waals Forces: These weaker, non-directional forces are ubiquitous and contribute to the bulk of the crystal's cohesive energy.

Tools such as Hirshfeld surface analysis could be employed to visualize and quantify these varied intermolecular contacts, providing a detailed picture of the crystal packing environment. iucr.org The analysis would reveal the relative importance of the different types of interactions in stabilizing the solid-state structure.

Computational and Theoretical Investigations of 3 2 Bromopyridin 3 Yl Propan 1 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. DFT calculations for 3-(2-Bromopyridin-3-YL)propan-1-amine would provide fundamental insights into its structural and electronic characteristics.

Optimization of Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable propyl-amine side chain, multiple low-energy conformations (conformers) may exist.

The optimization process, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would calculate bond lengths, bond angles, and dihedral angles for the most stable conformer. scirp.org For instance, the calculations would define the precise spatial relationship between the bromopyridine ring and the propan-1-amine substituent.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data was not found.

| Parameter | Bond/Angle | Hypothetical Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | C-C (alkyl) | 1.53 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-C-C (alkyl) | 112° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. tjnpr.org

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tjnpr.org DFT calculations would determine the energies of these orbitals. For this compound, the HOMO is likely to be localized on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO may be distributed over the aromatic system.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map of this compound:

Negative regions (red/yellow) would indicate areas of high electron density, which are susceptible to electrophilic attack. These would be expected around the nitrogen atom of the pyridine ring and the nitrogen of the amine group due to their lone pairs of electrons.

Positive regions (blue) would indicate areas of low electron density or electron deficiency, susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms on the pyridine ring.

This analysis is vital for predicting how the molecule will interact with other molecules, including biological receptors or chemical reactants.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex molecular orbitals from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. mdpi.com

For this compound, NBO analysis would quantify:

Hybridization: It would describe the spx character of the atomic orbitals involved in forming each bond (e.g., the sp2 hybridization of the pyridine ring carbons and nitrogen).

Delocalization and Hyperconjugation: NBO analysis reveals stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or lone pair into an empty anti-bonding orbital. For example, it could show interactions between the lone pair on the amine nitrogen and adjacent anti-bonding C-H or C-C orbitals, or the delocalization within the π-system of the bromopyridine ring. The energy associated with these interactions (E(2)) quantifies their stabilizing effect. researchgate.net

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, N-H bending, or pyridine ring vibrations. These theoretical spectra can be compared with experimental spectra to aid in the assignment of observed peaks.

NMR Chemical Shifts: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy can also be simulated. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, one can predict the 1H and 13C NMR spectra. The calculated chemical shifts for each unique proton and carbon atom in this compound would help in assigning the signals in an experimentally obtained spectrum, confirming the connectivity and electronic environment of the atoms.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT calculations are excellent for finding minimum energy structures, they provide a static picture. Molecular Dynamics (MD) simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its dynamic behavior:

Conformational Sampling: The simulation would explore the different conformations the molecule can adopt at a given temperature by tracking the rotation around its single bonds. This is particularly important for understanding the flexibility of the propyl-amine side chain.

Solvent Interactions: It would show how the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds between the amine group and water.

This information is crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its properties in solution and its potential interactions with biological systems.

Chemical Reactivity and Derivatization Studies of 3 2 Bromopyridin 3 Yl Propan 1 Amine

Reactions Involving the Pyridine (B92270) Bromine Atom

The bromine atom at the 2-position of the pyridine ring is susceptible to a variety of substitution and coupling reactions, characteristic of aryl halides. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen atom.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) on 2-bromopyridines can be challenging compared to activated systems, it can be achieved under specific conditions with strong nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is dependent on the nature of the nucleophile and the reaction conditions.

Common nucleophiles that can displace the bromide ion include alkoxides, thiolates, and amines. These reactions often require elevated temperatures and the use of a base to facilitate the reaction.

With Alkoxides: Reaction with sodium methoxide (B1231860) in methanol (B129727) at high temperatures can yield the corresponding 2-methoxypyridine (B126380) derivative.

With Thiolates: Thiolates, being softer nucleophiles, can also displace the bromide, leading to the formation of 2-(alkylthio)pyridine compounds.

With Amines: While direct amination is possible, it often requires harsh conditions and can be complicated by side reactions. Catalytic methods are generally preferred for this transformation.

Due to the presence of the primary amine in the starting material, protection of this group (e.g., as a Boc-carbamate) is typically necessary to prevent self-condensation or other undesired side reactions during nucleophilic substitution at the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromopyridines are excellent substrates for these transformations. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki reaction involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly efficient for the formation of C-C bonds and is tolerant of a wide range of functional groups. For 3-(2-bromopyridin-3-yl)propan-1-amine, the primary amine would likely require protection to avoid side reactions with the boronic acid or interference with the catalyst.

Table 1: Illustrative Suzuki Coupling Reaction of N-Boc-3-(2-bromopyridin-3-yl)propan-1-amine

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane (B91453) | 90 | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 88 |

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.orgresearchgate.net It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine (B1218219) ligand and a base. libretexts.org In the context of this compound, this reaction would be used to replace the bromine atom with a different amino group. The inherent primary amine would need to be protected to prevent intramolecular reactions or catalyst inhibition.

Table 2: Representative Buchwald-Hartwig Amination of a Protected this compound Derivative

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 78 |

| 2 | Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85 |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 82 |

Lithiation and Subsequent Electrophilic Quenching

Halogen-metal exchange is a common method for the functionalization of aryl halides. Treatment of 2-bromopyridines with strong organolithium bases, such as n-butyllithium or s-butyllithium, at low temperatures can lead to the formation of a 2-lithiopyridine intermediate. This highly reactive organometallic species can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position.

Given the acidity of the N-H proton of the primary amine, it is imperative that this group is protected (e.g., as a carbamate) prior to attempting lithiation. The protecting group also serves to direct the lithiation to the desired position.

Common electrophiles used for quenching include:

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Carbon Dioxide: To yield a carboxylic acid.

Alkyl Halides: To introduce alkyl groups.

Disulfides: To form thioethers.

Table 3: Examples of Lithiation and Electrophilic Quenching of N-Boc-3-(2-bromopyridin-3-yl)propan-1-amine

| Entry | Electrophile | Reagent | Product Functional Group |

| 1 | Benzaldehyde | n-BuLi, then PhCHO | Secondary Alcohol |

| 2 | Carbon Dioxide | s-BuLi, then CO₂ | Carboxylic Acid |

| 3 | Methyl Iodide | n-BuLi, then CH₃I | Methyl Group |

| 4 | Dimethyl disulfide | s-BuLi, then (CH₃S)₂ | Methylthio Group |

Reactions Involving the Primary Amine Functionality

The primary amine group of this compound is a versatile functional handle that readily undergoes a variety of common transformations for amines.

Acylation and Sulfonylation

Acylation: Primary amines are readily acylated by reaction with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and this transformation is often used as a protecting strategy for the amine group.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. researchgate.net Tosyl chloride and mesyl chloride are common reagents for this purpose. The resulting sulfonamides are also stable and can serve as protecting groups or as intermediates for further functionalization.

Table 4: Acylation and Sulfonylation of this compound

| Entry | Reagent | Base | Product Type |

| 1 | Acetyl Chloride | Triethylamine | Acetamide (B32628) |

| 2 | Benzoyl Chloride | Pyridine | Benzamide |

| 3 | p-Toluenesulfonyl Chloride | Triethylamine | Tosylamide |

| 4 | Methanesulfonyl Chloride | Pyridine | Mesylamide |

Alkylation and Reductive Amination

Alkylation: The direct alkylation of primary amines with alkyl halides can be difficult to control, often leading to mixtures of mono- and di-alkylated products, as well as the formation of trialkylamines and quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The selectivity can sometimes be improved by using a large excess of the amine or by employing specific reaction conditions.

Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. wikipedia.org This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). masterorganicchemistry.com This method avoids the over-alkylation issues associated with direct alkylation.

Table 5: Illustrative Reductive Amination of this compound

| Entry | Carbonyl Compound | Reducing Agent | Product Type |

| 1 | Acetone | NaBH(OAc)₃ | Isopropylamine |

| 2 | Benzaldehyde | NaBH₃CN | Benzylamine |

| 3 | Cyclohexanone | NaBH₄ | Cyclohexylamine |

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon-bromine bond on the pyridine ring, makes it an ideal precursor for intramolecular cyclization reactions to form novel heterocyclic scaffolds. Transition-metal-catalyzed reactions are particularly effective in facilitating such transformations.

One of the most promising approaches for the cyclization of this compound is the intramolecular Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond by connecting the primary amine of the side chain to the carbon atom of the pyridine ring where the bromine is attached. nih.govchemspider.com This reaction would lead to the formation of a six-membered dihydropyrido[3,2-b]azepine ring system. The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the cyclized product and regenerate the catalyst. wikipedia.org

While direct experimental data for the intramolecular Buchwald-Hartwig cyclization of this compound is not extensively reported, the feasibility of this reaction is strongly supported by numerous examples of similar intramolecular aminations of halo-heterocycles with tethered amines. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand, like BINAP, in the presence of a base, for instance, sodium tert-butoxide.

Another potential cyclization strategy involves the initial conversion of the propanamine side chain, followed by ring closure. For instance, the primary amine could be transformed into a different nucleophile, which could then attack the C-Br bond. However, the direct intramolecular amination remains the most straightforward and likely pathway to new heterocyclic structures from this precursor.

Furthermore, related strategies for the synthesis of azaindoles often utilize amino-halopyridines as starting materials. researchgate.netnih.govorganic-chemistry.org These methods typically involve a Sonogashira coupling with a terminal alkyne, followed by an acid-catalyzed cyclization to form the fused pyrrole (B145914) ring of the azaindole. nih.gov While not a direct cyclization of the existing side chain, this highlights the utility of the amino and halo functionalities on the pyridine ring for the construction of diverse heterocyclic systems. rsc.org

Table 1: Potential Intramolecular Cyclization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Intramolecular Buchwald-Hartwig Amination | Pd(0) catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), inert solvent (e.g., toluene), heat | Tetrahydropyrido[3,2-b]azepine derivative |

| Sonogashira Coupling and Cyclization (Analogy) | Terminal alkyne, Pd/Cu catalyst, followed by acid or base treatment | Substituted azaindole derivative |

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound retains its characteristic Lewis basicity and can participate in reactions such as N-oxidation and coordination to metal centers.

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comarkat-usa.org The N-oxidation of pyridines, including halopyridines, is a well-established process. acs.org

The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the pyridine ring. arkat-usa.org The N-oxide group is a strong electron-donating group through resonance and a strong electron-withdrawing group through induction. This dual nature enhances the reactivity of the ring towards both electrophilic and nucleophilic substitution. Specifically, N-oxidation activates the positions ortho and para to the nitrogen atom towards nucleophilic attack. nih.govnih.gov

In the case of this compound N-oxide, the electron-withdrawing effect of the N-oxide would further activate the 2-position (bearing the bromine atom) towards nucleophilic substitution. This could facilitate the displacement of the bromide by various nucleophiles under milder conditions than the parent pyridine. Additionally, the N-oxide can direct metallation to the C6 position. nih.govresearchgate.net

Table 2: Predicted Changes in Reactivity upon N-Oxidation

| Functional Group | Reactivity in Parent Compound | Predicted Reactivity in N-Oxide |

| C2-Br Bond | Susceptible to nucleophilic substitution | Increased susceptibility to nucleophilic substitution |

| Pyridine Ring | Moderately reactive | Activated towards both electrophilic and nucleophilic attack |

| Propanamine | Basic and nucleophilic | Potential for competitive oxidation, reactivity influenced by electronic changes in the ring |

The this compound molecule possesses two potential donor sites for metal coordination: the pyridine nitrogen and the primary amine nitrogen of the propanamine side chain. This allows it to function as a bidentate ligand, forming a stable six-membered chelate ring upon coordination to a metal center. The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes.

The coordination of pyridine and its derivatives to a wide range of transition metals is well-documented. jscimedcentral.com Similarly, primary amines are excellent ligands for many metal ions. The combination of a "soft" pyridine donor and a "hard" amine donor in the same molecule allows for versatile coordination behavior with a variety of metal ions.

While specific studies on the coordination chemistry of this compound are not widely available, its behavior can be inferred from related systems. It is expected to form stable complexes with transition metals such as copper(II), nickel(II), palladium(II), and platinum(II). rsc.org In these complexes, the ligand would likely coordinate in a bidentate fashion through the nitrogen atoms of the pyridine ring and the amino group. researchgate.net The presence of the bromo substituent at the 2-position could sterically influence the coordination geometry and may also provide a site for further reactivity within the metal complex, such as oxidative addition in low-valent metal systems. acs.org

The electronic properties of the metal center would be influenced by the donor characteristics of the ligand. The pyridine ring can act as a π-acceptor, while the amino group is a pure σ-donor. This combination of electronic properties can be tuned by modifying the substituents on the pyridine ring, which in turn can affect the catalytic activity or photophysical properties of the resulting metal complexes.

Table 3: Potential Coordination Complexes with this compound (L)

| Metal Ion | Potential Complex Geometry | Potential Applications |

| Cu(II) | Square planar or distorted octahedral | Catalysis, materials science |

| Ni(II) | Square planar or octahedral | Catalysis, magnetic materials |

| Pd(II) | Square planar | Catalysis (e.g., cross-coupling reactions) |

| Pt(II) | Square planar | Anticancer agents, materials science |

Role As a Synthetic Building Block and Scaffold in Complex Molecule Synthesis

Design Principles for Novel Chemical Entities Utilizing the 2-Bromopyridin-3-ylpropan-1-amine Scaffold

The design of new molecules based on the 3-(2-bromopyridin-3-yl)propan-1-amine scaffold is guided by several key principles aimed at optimizing biological activity and physicochemical properties. The 2-bromopyridine (B144113) moiety is a particularly attractive starting point due to its prevalence in biologically active compounds and its capacity for diverse chemical modifications. nih.gov

A primary design strategy involves leveraging the bromine atom as a handle for transition-metal-catalyzed cross-coupling reactions. acs.orgnobelprize.org This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine (B92270) ring, enabling systematic exploration of the chemical space around the scaffold. The choice of coupling partner is often guided by pharmacophore modeling, which helps to identify key interactions required for biological activity. dovepress.comnih.gov

Another important principle is the concept of bioisosteric replacement. cambridgemedchemconsulting.comspirochem.com The pyridine ring itself can act as a bioisostere for other aromatic systems, like a phenyl ring, potentially improving properties such as solubility or metabolic stability. silae.it Furthermore, substituents on the pyridine ring can be chosen to mimic the electronic and steric properties of functional groups in a known active molecule, a strategy that can lead to compounds with improved potency or selectivity. For example, a 2-difluoromethylpyridine group has been successfully used as a bioisosteric replacement for a pyridine-N-oxide moiety. rsc.org

The aminopropyl side chain offers another vector for molecular modification. It can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. The flexibility of this chain allows the molecule to adopt various conformations, which can be crucial for binding to a biological target. nih.gov Design principles often involve modifying this chain to optimize interactions with specific pockets in a receptor or enzyme active site.

Multi-Step Synthetic Sequences Incorporating the Compound

The versatility of this compound makes it a valuable intermediate in multi-step synthetic sequences. The presence of both a reactive aryl bromide and a primary amine allows for selective and sequential reactions to build molecular complexity.

A common synthetic strategy involves first protecting the primary amine to prevent it from interfering with subsequent reactions at the pyridine ring. The protected intermediate can then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to introduce new carbon-carbon bonds at the 2-position of the pyridine ring. libretexts.org Following the successful coupling reaction, the protecting group on the amine can be removed, and the primary amine can be further functionalized. This sequential approach allows for the controlled and predictable synthesis of complex molecules.

Palladium-catalyzed C-N cross-coupling reactions are also frequently employed, enabling the formation of bonds between the pyridine ring and various nitrogen-containing nucleophiles. acs.org This is a powerful method for constructing molecules with diverse functionalities. The reactivity of the 2-bromopyridine can be influenced by substituents at other positions on the ring, a factor that is considered when planning the synthetic route. idexlab.com

The aminopropyl side chain can also be the starting point for synthetic transformations. For instance, the primary amine can be used as a nucleophile in cyclization reactions to form new heterocyclic rings. These reactions are often key steps in the synthesis of complex, fused heterocyclic systems.

Below is a table summarizing some of the key reactions involving the 2-bromopyridine scaffold:

| Reaction Type | Reagents and Conditions | Outcome |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Formation of a C-C bond at the 2-position |

| Stille Coupling | Organotin reagent, Pd catalyst | Formation of a C-C bond at the 2-position |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Formation of a C-N bond at the 2-position |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Formation of a C-C triple bond at the 2-position |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Replacement of the bromine atom |

These reactions highlight the broad utility of this compound as a versatile building block in the synthesis of complex organic molecules.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies of derivatives synthesized from the this compound scaffold are crucial for understanding how modifications to the molecule affect its biological activity. nih.govnih.gov Positional scanning involves systematically altering substituents at different positions on the pyridine ring and the aminopropyl side chain to map out the key interactions responsible for the desired biological effect.

The electronic nature of substituents on the pyridine ring can significantly influence the reactivity of the 2-bromo position. Electron-withdrawing groups can make the bromine atom more susceptible to nucleophilic aromatic substitution, while electron-donating groups can facilitate oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov The position of these substituents is also critical. For example, a substituent at the 6-position can have a more pronounced effect on the reactivity at the 2-position than a substituent at the 4- or 5-position due to its proximity. idexlab.com

The steric bulk of substituents also plays a significant role. Large, bulky groups near the 2-bromo position can hinder the approach of reagents, thereby slowing down reaction rates. However, in the context of biological activity, steric bulk can be used to probe the size and shape of a binding pocket in a protein. By systematically increasing the size of a substituent, researchers can determine the spatial constraints of the target.

The following table provides a hypothetical example of how SAR data might be presented for a series of derivatives:

| Derivative | R1 (at C5) | R2 (on amine) | Biological Activity (IC50, µM) |

| 1 | H | H | 10.5 |

| 2 | Cl | H | 5.2 |

| 3 | OMe | H | 8.9 |

| 4 | H | Me | 12.1 |

| 5 | Cl | Me | 3.8 |

The aminopropyl side chain of this compound provides a degree of conformational flexibility to the molecule. While this flexibility can be advantageous for binding to some biological targets, it can also be a source of entropic penalty upon binding. To address this, medicinal chemists often design and synthesize conformationally restricted analogues. enamine.net These analogues lock the side chain into a more rigid conformation, which can lead to increased potency and selectivity if the constrained conformation matches the bioactive conformation. nih.govnih.gov

One common strategy for creating conformationally restricted analogues is to incorporate the aminopropyl side chain into a new ring system. This can be achieved through intramolecular cyclization reactions, resulting in bicyclic or polycyclic structures. The size and nature of the new ring can be varied to explore different conformational spaces. For example, forming a five- or six-membered ring containing the nitrogen atom can significantly limit the rotational freedom of the side chain. researchgate.net

The introduction of rigidifying elements, such as double or triple bonds, into the side chain is another approach to reduce conformational flexibility. These unsaturated bonds restrict rotation and can also introduce specific geometric constraints.

The design of conformationally restricted analogues is often guided by computational modeling, which can predict the preferred conformations of flexible molecules and help to identify rigid scaffolds that mimic these conformations. nih.gov By synthesizing and testing these rigid analogues, researchers can gain valuable insights into the bioactive conformation of the parent molecule and develop compounds with improved pharmacological properties. The use of conformationally restricted diamines and amino alcohols as molecular scaffolds is a known strategy in the rational design of drugs. enamine.net